Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 443319-90-2
VCID: VC15590015
InChI: InChI=1S/C13H14N2O3S2/c1-3-18-12(16)10-11(14)15(13(19)20-10)8-4-6-9(17-2)7-5-8/h4-7H,3,14H2,1-2H3
SMILES:
Molecular Formula: C13H14N2O3S2
Molecular Weight: 310.4 g/mol

Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

CAS No.: 443319-90-2

Cat. No.: VC15590015

Molecular Formula: C13H14N2O3S2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate - 443319-90-2

Specification

CAS No. 443319-90-2
Molecular Formula C13H14N2O3S2
Molecular Weight 310.4 g/mol
IUPAC Name ethyl 4-amino-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C13H14N2O3S2/c1-3-18-12(16)10-11(14)15(13(19)20-10)8-4-6-9(17-2)7-5-8/h4-7H,3,14H2,1-2H3
Standard InChI Key ZDHSODVAAWIGSA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)OC)N

Introduction

Structural and Physical Properties

Molecular Architecture

The compound features a 1,3-thiazole core with a sulfanylidene group at position 2. Key substituents include:

  • 4-Amino group: Enhances hydrogen-bonding capacity.

  • 3-(4-Methoxyphenyl) group: Introduces aromaticity and electron-donating effects.

  • Ethyl ester at position 5: Modulates solubility and reactivity .

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃S₂
Molecular Weight310.4 g/mol
InChI KeyZDHSODVAAWIGSA
Synonyms443319-90-2, MLS000769067, CHEMBL1312267

Data compiled from .

Comparative Analysis with Analogues

Structural analogues vary in substituents at the 3-position and functional groups.

CompoundSubstituent at C3Key Functional GroupsMolecular Weight
Ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate2,5-DifluorophenylEthyl ester, sulfanylidene316.4 g/mol
Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate2,6-DimethylphenylEthyl ester, sulfanylidene308.4 g/mol*
Ethyl 4-methyl-5-thiazoleactateMethylEthyl ester, no sulfanylidene171.2 g/mol

Estimated from .

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Thiazole Ring Formation: Condensation of anilines with ethioformates under basic conditions.

  • Esterification: Introduction of the ethyl ester via acylation or esterification .

  • Functionalization: Post-synthetic modifications to introduce the 4-methoxyphenyl group .

Key Reaction Mechanisms

  • Condensation Reactions: Base-catalyzed nucleophilic attack forms the thiazole ring.

  • Esterification: Use of acyl chlorides or anhydrides to attach the ethyl ester .

Reactivity Profile

The compound’s reactivity is influenced by:

  • Electrophilic Sites: The sulfanylidene group and aromatic ring enable electrophilic substitution.

  • Nucleophilic Sites: The amino group participates in hydrogen bonding or alkylation.

CompoundReported ActivityTarget
[4-Amino-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-(4-methylpiperazin-1-yl)methanoneAnticancer, AntimicrobialProteasome, Bacterial Targets
Ethyl 4-amino-3-(2,5-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylatePotential AntioxidantROS Neutralization

Data inferred from .

Applications and Future Directions

Pharmaceutical Applications

Potential uses include:

  • Drug Discovery: Scaffold for kinase inhibitors or antimicrobial agents.

  • Prodrug Design: Ethyl ester may enhance bioavailability or target-specific delivery.

Agrochemical Applications

The methoxyphenyl group could confer herbicidal activity, as seen in related pyridine derivatives .

Research Gaps and Opportunities

  • Biological Testing: In vitro assays to validate anti-inflammatory or antimicrobial activity.

  • Computational Modeling: Docking studies to predict binding affinity to targets like COX-2 or EGFR .

HazardPrecaution
ToxicityAvoid inhalation or skin contact
FlammabilityStore away from heat sources

Derived from .

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